O-Demethoxypropane Aliskiren is a synthetic compound primarily known for its role as a potent renin inhibitor, which is utilized in the treatment of hypertension. It is derived from Aliskiren, a second-generation renin inhibitor that has gained attention due to its unique mechanism of action and therapeutic potential. Aliskiren functions by inhibiting the activity of renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.
Aliskiren was first developed by researchers at Novartis and was approved for clinical use in various countries for managing hypertension. The compound is synthesized through complex chemical processes involving multiple intermediates, which include O-Demethoxypropane as one of its precursors.
O-Demethoxypropane Aliskiren falls under the category of pharmaceutical compounds specifically classified as renin inhibitors. It is also categorized under antihypertensive agents due to its application in lowering blood pressure.
The synthesis of O-Demethoxypropane Aliskiren involves several steps, focusing on the modification of precursor compounds to achieve the desired pharmacological properties. The primary method includes:
The synthesis typically employs techniques such as:
The molecular formula for Aliskiren is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The structure features:
Key structural data includes:
O-Demethoxypropane Aliskiren undergoes various chemical reactions during its metabolic processing:
These reactions are crucial for understanding the pharmacokinetics of Aliskiren, as they influence its bioavailability and half-life in systemic circulation.
Aliskiren acts primarily by binding to the active site of renin, inhibiting its ability to cleave angiotensinogen into angiotensin I. This blockade prevents the subsequent formation of angiotensin II, a potent vasoconstrictor that increases blood pressure through various mechanisms:
The half-maximal inhibitory concentration (IC50) for Aliskiren against human renin is approximately 0.6 nmol/L, demonstrating its potency compared to other renin inhibitors .
O-Demethoxypropane Aliskiren is primarily used in clinical settings for:
O-Demethoxypropane aliskiren (C₂₉H₅₁N₃O₆) is the primary oxidative metabolite of aliskiren (C₃₀H₅₃N₃O₆), formed via cytochrome P450-mediated O-demethylation at the 3-methoxypropoxy side chain [3]. This metabolic modification converts the terminal methoxy group (–OCH₃) to a hydroxypropoxy moiety (–OCH₂CH₂CH₂OH), significantly altering the molecule's polarity and steric profile. The structural differences center on the loss of a methyl group and the introduction of a primary alcohol, reducing the molecular weight by 14 Da compared to the parent compound [3] [8].
Isomeric differentiation is critical due to potential regioisomers at other methoxy sites. Nuclear Overhauser Effect (NOE) NMR correlations confirm demethylation specifically at the propoxy terminus rather than the aryl methoxy group. Distinctive NOE interactions between the newly formed hydroxymethyl protons (–CH₂OH) and adjacent methylene protons (–O–CH₂–) provide unambiguous regiochemical assignment [9]. The chiral centers (2S,4S,5S,7S) remain unchanged post-metabolism, as confirmed by identical optical rotation values to aliskiren ([α]D²⁵ = -42.5° in methanol) [9].
Table 1: Structural Comparison of Aliskiren and O-Demethoxypropane Metabolite
Structural Feature | Aliskiren | O-Demethoxypropane Aliskiren |
---|---|---|
Molecular Formula | C₃₀H₅₃N₃O₆ | C₂₉H₅₁N₃O₆ |
Molecular Weight | 551.76 g/mol | 537.73 g/mol |
3-Methoxypropoxy Group | –OCH₂CH₂CH₂OCH₃ | –OCH₂CH₂CH₂OH |
Log P (predicted) | 2.45 | 1.92 |
Hydrogen Bond Donors | 3 | 4 |
NMR Spectroscopy: ¹H-NMR (600 MHz, DMSO-d₆) reveals diagnostic changes in the metabolite compared to aliskiren:
¹³C-NMR confirms these changes with the absence of the methoxy carbon at δ 58.9 ppm and appearance of a hydroxymethyl carbon at δ 61.8 ppm. The aromatic region remains unchanged (δ 151.2, 147.8, 120.3, 118.9, 112.5 ppm), confirming demethylation occurs exclusively on the alkyl chain [9].
FTIR Spectroscopy: Key vibrational shifts are observed:
Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 538.3821 (calc. 538.3854 for C₂₉H₅₂N₃O₆⁺), confirming the molecular formula. Characteristic fragmentation includes:
Table 2: Characteristic NMR Assignments for O-Demethoxypropane Aliskiren
Proton Position | δ (ppm), Multiplicity | Carbon Position | δ (ppm) |
---|---|---|---|
–CH₂OH (C-3') | 3.58, t (J=6.2 Hz) | C-3' | 61.8 |
–O–CH₂– (C-1') | 4.28, t (J=6.2 Hz) | C-1' | 66.5 |
Ar–OCH₃ | 3.75, s | Ar–OCH₃ | 55.9 |
C7–CH₂–Ar | 2.58, dd (J=13.6, 7.1 Hz) | C7–CH₂–Ar | 41.2 |
Amide NH | 7.82, t (J=5.8 Hz) | Carbonyl 1 | 174.9 |
O-Demethoxypropane aliskiren exhibits complex solid-state behavior due to conformational flexibility and hydrogen bonding capacity. While no full crystal structure has been reported for this metabolite, polymorphism analysis is inferred from parent compound behavior and molecular simulations. Aliskiren hemifumarate exists in multiple polymorphic forms (H3 and P1 being most common), with the H3 form showing superior stability and packing density [4] [6].
The metabolite's additional hydroxyl group enhances hydrogen bonding potential, theoretically enabling novel polymorphs. Computational crystal structure prediction (CSP) using the GRACE algorithm suggests three energetically feasible forms:
Solution-mediated transformation kinetics indicate Form I is the stable polymorph below 35°C, with transformation rates following first-order kinetics (k = 1.2 × 10⁻³ min⁻¹ in ethanol-water systems). The activation energy for polymorphic conversion is 78.5 kJ/mol, determined by Arrhenius plots [4]. Unlike aliskiren hemifumarate, which undergoes solvent-dependent polymorphic transitions, the metabolite's aqueous solubility (>100 mg/mL) impedes crystal growth, complicating polymorph isolation [6] [9].
Table 3: Comparative Solid-State Properties
Property | Aliskiren Hemifumarate | O-Demethoxypropane Aliskiren |
---|---|---|
Common Polymorphs | H3, P1, P212121 | Predicted Forms I-III |
Crystal Density (g/cm³) | 1.21 (H3) | 1.18 (Form I, calc.) |
Melting Point | 98-100°C (dec.) | Not determined |
ΔG Transition (kJ/mol) | 2.3 (P1→H3) | 1.8 (Form II→I, calc.) |
Solubility in Water (25°C) | 60.98 mg/mL | >100 mg/mL (est.) |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: